
(R)-tropic acid CAS number and molecular
formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-tropic acid

Cat. No.: B095787 Get Quote

An In-depth Technical Guide to (R)-tropic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tropic acid, a chiral

monocarboxylic acid of significant interest in pharmaceutical and chemical research. This

document details its chemical and physical properties, outlines key experimental protocols for

its synthesis and resolution, and explores its biological significance, particularly as a crucial

precursor in the biosynthesis of tropane alkaloids.

Core Chemical and Physical Data
(R)-tropic acid, systematically named (2R)-3-hydroxy-2-phenylpropanoic acid, is the (R)-

enantiomer of tropic acid. Its physical and chemical properties are summarized below.
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Property Value

CAS Number 17126-67-9[1]

Molecular Formula C₉H₁₀O₃[1]

Molecular Weight 166.17 g/mol [1]

IUPAC Name (2R)-3-hydroxy-2-phenylpropanoic acid[1]

Melting Point 116-118 °C[2]

Appearance White to off-white crystalline solid

Experimental Protocols
The enantioselective synthesis and resolution of tropic acid are critical for the production of

optically pure tropane alkaloids. Below are detailed methodologies for key experiments.

Enzymatic Kinetic Resolution of Racemic Tropic Acid
Esters
This method utilizes the enantioselectivity of lipases to resolve racemic mixtures of tropic acid

esters. Candida antarctica lipase B (CAL-B) is a commonly used enzyme for this purpose.

Objective: To obtain enantiomerically enriched (R)-tropic acid via enzymatic hydrolysis of a

racemic tropic acid ester.

Materials:

Racemic tropic acid butyl ester

Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym 435)

Phosphate buffer (pH 7.0)

Organic solvent (e.g., toluene)

Reagents for work-up and purification (e.g., sodium bicarbonate, hydrochloric acid, ethyl

acetate)
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Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic tropic acid

butyl ester in a suitable organic solvent. Add the phosphate buffer to create a biphasic

system.

Enzyme Addition: Add immobilized CAL-B to the reaction mixture. The enzyme loading is

typically around 10% (w/w) relative to the substrate.

Reaction Conditions: Maintain the reaction at a constant temperature, typically between 30-

40°C, with gentle agitation to ensure adequate mixing of the two phases.

Monitoring: Monitor the progress of the reaction by periodically taking samples from the

organic phase and analyzing the enantiomeric excess (ee) of the remaining ester and the

product acid using chiral HPLC.

Work-up: Once the desired conversion is reached (typically around 50% to maximize the ee

of both the product and the unreacted substrate), stop the reaction by filtering off the

immobilized enzyme.

Separation: Separate the organic and aqueous layers.

Aqueous Layer: Acidify the aqueous layer with dilute hydrochloric acid to protonate the

(R)-tropic acid salt. Extract the (R)-tropic acid into an organic solvent like ethyl acetate.

Organic Layer: The organic layer contains the unreacted (S)-tropic acid butyl ester.

Purification and Analysis: Purify the (R)-tropic acid and the (S)-tropic acid butyl ester using

standard techniques such as crystallization or chromatography. Determine the final ee of

both products by chiral HPLC.

Hydrolytic Dynamic Kinetic Resolution of Racemic 3-
phenyl-2-oxetanone
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This chemo-catalytic method provides a high-yield route to enantiomerically enriched tropic

acid. It involves the in-situ racemization of the starting material, allowing for a theoretical yield

of up to 100% of a single enantiomer.[3][4][5][6][7]

Objective: To synthesize (S)-tropic acid with high enantiomeric excess from racemic 3-phenyl-

2-oxetanone (tropic acid β-lactone).

Materials:

Racemic 3-phenyl-2-oxetanone

Chiral phase-transfer catalyst (PTC), e.g., a cinchonidinium-derived catalyst

Strongly basic anion exchange resin (hydroxide form)

Anhydrous organic solvent (e.g., dichloromethane)

Reagents for work-up and purification

Analytical equipment for ee determination (chiral HPLC)

Procedure:

Catalyst and Resin Preparation: Ensure the anion exchange resin is in the hydroxide form

and is anhydrous. The chiral PTC should be of high purity.

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve racemic 3-

phenyl-2-oxetanone in the anhydrous organic solvent.

Addition of Catalyst and Resin: Add the chiral PTC (typically 1-5 mol%) and the basic anion

exchange resin to the solution.

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room

temperature). The hydrolysis of the lactone is typically rapid.

Monitoring: Monitor the reaction for the consumption of the starting material and the

formation of tropic acid.
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Work-up: After the reaction is complete, filter off the resin. Wash the filtrate with a dilute acid

to remove the catalyst and extract the tropic acid into an aqueous basic solution.

Purification and Analysis: Acidify the aqueous layer and extract the (S)-tropic acid into an

organic solvent. Purify the product and determine the enantiomeric excess using chiral

HPLC.

Chiral HPLC Analysis of Tropic Acid Enantiomers
Accurate determination of the enantiomeric excess is crucial. Chiral High-Performance Liquid

Chromatography (HPLC) is the standard method for this analysis.

Objective: To separate and quantify the (R)- and (S)-enantiomers of tropic acid.

Typical HPLC Conditions:

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H

or Chiralpak AD) is often effective. Alternatively, protein-based columns like a chiral AGP

column can be used.[8][9]

Mobile Phase:

Normal Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol, often

with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or borate buffer) and an

organic modifier like acetonitrile or methanol.

Flow Rate: Typically 0.5-1.0 mL/min.

Detection: UV detection at a wavelength where the phenyl group of tropic acid absorbs (e.g.,

210-230 nm).

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure

reproducible retention times.

Biological Significance and Signaling Pathways
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(R)-tropic acid itself is not known to be a primary signaling molecule that directly interacts with

specific receptors to initiate a signaling cascade. Its principal biological role is as a key building

block in the biosynthesis of tropane alkaloids, particularly hyoscyamine, in plants of the

Solanaceae family. Hyoscyamine is a potent anticholinergic agent that acts as an antagonist at

muscarinic acetylcholine receptors.

Biosynthesis of Hyoscyamine
The biosynthesis of hyoscyamine is a complex pathway involving several enzymatic steps. (R)-
tropic acid is incorporated in the later stages of this pathway. The following diagram illustrates

a simplified overview of the hyoscyamine biosynthesis pathway, highlighting the role of tropic

acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b095787?utm_src=pdf-body
https://www.benchchem.com/product/b095787?utm_src=pdf-body
https://www.benchchem.com/product/b095787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ornithine

Putrescine
decarboxylation

N_Methylputrescinemethylation

Tropinone

series of steps

Tropine

Littorine

Phenylalanine Phenyllactic_acid

transamination
& reduction

(R)-Tropic Acid
rearrangement

Hyoscyamine_aldehyde (S)-Hyoscyamine

ODC

PMT

TR-I

Littorine
synthase

Mutase/
CYP80F1

Reductase

Click to download full resolution via product page

Figure 1. Simplified biosynthetic pathway of (S)-hyoscyamine.

The pathway begins with the amino acids ornithine and phenylalanine. Ornithine is converted

to tropine through a series of enzymatic reactions. Phenylalanine is converted to (R)-tropic
acid. Tropine and (R)-tropic acid are then esterified to form littorine, which undergoes a

rearrangement catalyzed by a mutase (a cytochrome P450 enzyme, CYP80F1) to form

hyoscyamine aldehyde. This is subsequently reduced to (S)-hyoscyamine. The chirality of the

tropic acid moiety is crucial for the anticholinergic activity of the final alkaloid.
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Conclusion
(R)-tropic acid is a fundamentally important chiral molecule, primarily serving as a key

precursor in the synthesis of valuable tropane alkaloids. The development of efficient and

highly selective methods for its synthesis and resolution, such as enzymatic kinetic resolution

and dynamic kinetic resolution, is a significant area of research. While (R)-tropic acid itself

does not appear to have direct signaling functions, its incorporation into larger molecules like

hyoscyamine is critical for their pharmacological activity. This guide provides essential technical

information and methodologies to support further research and development involving this

important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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